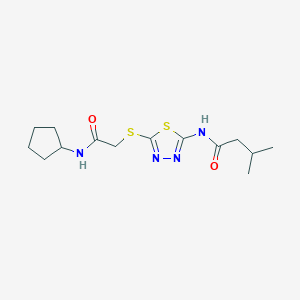

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

N-(5-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a thioether-linked cyclopentylaminoacetamide group at position 5 and a 3-methylbutanamide moiety at position 2. The compound’s structure integrates multiple pharmacophores:

- 1,3,4-Thiadiazole core: Known for its electron-deficient nature and role in enhancing metabolic stability and binding affinity in medicinal chemistry .

- 3-Methylbutanamide group: A lipophilic substituent that may influence solubility and membrane permeability.

Propriétés

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S2/c1-9(2)7-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIVNPHTOMSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the cyclopentylamino and oxoethyl groups. The final step involves the attachment of the 3-methylbutanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Mécanisme D'action

The mechanism of action of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Diversity: The target compound’s cyclopentylamino group distinguishes it from arylthio (e.g., 5e, 5h) or alkylthio (e.g., 5g) analogs. This substitution may enhance target selectivity due to steric and electronic effects .

- Melting Points : Most 1,3,4-thiadiazole derivatives in exhibit melting points between 130–170°C, suggesting moderate crystallinity. The target compound’s melting point is likely within this range.

- Yield Trends : Benzylthio derivatives (e.g., 5h) show higher yields (88%) compared to chlorobenzyl (5e, 74%) or methoxy-substituted (5k, 72%) analogs, possibly due to improved reaction kinetics .

Anticancer Activity

- Compound 4y (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells, surpassing cisplatin in efficacy. Its dual thiadiazole-thioether structure enhances DNA intercalation or enzyme inhibition .

- Target Compound: The cyclopentylamino group may modulate aromatase or kinase inhibition, akin to other amide-functionalized thiadiazoles .

Antimicrobial Activity

- Compound 5c (N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide): Shows broad-spectrum antimicrobial activity, attributed to the thiadiazine-thione moiety’s electrophilic reactivity .

- Target Compound : The lack of a thione group may reduce antimicrobial potency compared to 5c but improve metabolic stability.

Enzyme Inhibition

- Compound 7a-7l Series (Piperidine-linked thiadiazoles): Demonstrated acetylcholinesterase inhibitory activity via docking studies, with IC₅₀ values < 10 µM. The target compound’s cyclopentyl group may similarly engage hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.